Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
Description
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 4-phenyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-29-23(26)21-22(20(17-30-21)18-9-5-3-6-10-18)31(27,28)25-15-13-24(14-16-25)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONRYIVNOQOXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperazine moiety: This step involves the reaction of the thiophene derivative with 4-phenylpiperazine under suitable conditions, such as in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the ester to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or desulfonylated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent in several areas:
Neurological Disorders :
Research indicates that compounds similar to this one may act as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative diseases .
Anticancer Activity :
Studies have shown that the compound exhibits promising anticancer properties. Mechanistic studies suggest that it induces apoptosis in cancer cells, evidenced by increased caspase activity in treated samples. This suggests a potential role in cancer therapy .
Enzyme Inhibition Studies
The compound's ability to inhibit certain enzymes has been a focal point of research:
Acetylcholinesterase Inhibition :
As mentioned earlier, its role as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease. This mechanism is vital for enhancing cholinergic signaling in the brain.
Urease Inhibition :
Similar piperazine derivatives have demonstrated urease inhibition, which could be beneficial for treating urinary tract infections. This highlights the compound's versatility and potential applications in different therapeutic areas.
Antimicrobial Evaluation
A series of studies have evaluated the antimicrobial properties of compounds with similar structures. The inclusion of the sulfonamide group significantly enhances their antimicrobial activity compared to non-sulfonamide counterparts. This finding supports the development of new antimicrobial agents based on this scaffold.
Safety Profile
Toxicity assessments have indicated that this compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This favorable safety profile is essential for further development and clinical trials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-phenylthiophene-2-carboxylate: Lacks the piperazine and sulfonyl groups.
4-Phenylpiperazine: Lacks the thiophene and ester moieties.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents.
Uniqueness
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct biological activities and chemical reactivity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A thiophene ring system.
- A sulfonamide group attached to a piperazine derivative.
- An ethyl ester functional group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Acetylcholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This activity may contribute to its effects in neurological disorders such as Alzheimer's disease.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Anticancer Activity
In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found to induce significant apoptosis in MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 15.0 |
These results indicate that the compound may serve as a lead for developing new anticancer therapeutics .
Neuroprotective Effects
The neuroprotective properties were assessed using in vitro models of neuronal cell death. The compound significantly reduced cell death induced by oxidative stress, with a protective effect observed at concentrations as low as 5 µM. This suggests its potential utility in treating conditions like Alzheimer’s disease.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the thiophene ring via cyclization reactions.
- Introduction of the piperazine and phenyl groups through nucleophilic substitution.
- Sulfonation to incorporate the sulfonamide functionality.
These synthetic routes are crucial for optimizing the yield and purity of the compound for biological testing.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiophene Core Formation: Start with ethyl thiophene-2-carboxylate derivatives. Introduce substituents via electrophilic substitution or cross-coupling reactions.
Sulfonylation: React the thiophene intermediate with 4-phenylpiperazine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide group.
Esterification/Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Confirm yield and purity via HPLC or TLC .
Key Characterization Data:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Storage: Store in airtight containers at 4°C, away from light and moisture.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact due to respiratory and dermal irritation risks .
Q. Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for aromatic and piperazine protons.
- IR Spectroscopy: Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups.
- Mass Spectrometry: Use HRMS (ESI-TOF) to verify molecular ion and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
Crystal Growth: Recrystallize from ethanol/dichloromethane (1:1) via slow evaporation.
Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Refinement: Process data with SHELXL (via Olex2 GUI). Validate using R-factor (<5%) and residual electron density maps.
Visualization: Generate ORTEP-3 diagrams to analyze bond angles, torsional strains, and non-covalent interactions (e.g., π-stacking) .
Q. What computational strategies predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO).
- Solvent Effects: Apply PCM model for solvation (e.g., DMSO or ethanol).
- Reactivity Descriptors: Calculate electrophilicity index (ω = (μ²)/(2η)), where μ = chemical potential and η = hardness, to assess sites for nucleophilic/electrophilic attacks .
Example Output (Hypothetical):
| Parameter | Value (eV) |
|---|---|
| HOMO | -6.12 |
| LUMO | -1.87 |
| Band Gap (ΔE) | 4.25 |
Q. How to address discrepancies between experimental and theoretical spectral data?
Methodological Answer:
Purity Check: Reanalyze via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Conformational Analysis: Use molecular dynamics (MD) simulations (AMBER) to identify low-energy conformers that may shift NMR signals.
Solvent Artifacts: Compare experimental IR in solid state (KBr pellet) vs. solution (CDCl₃) to rule out solvent-induced shifts .
Q. What structural modifications enhance bioactivity in analogs?
Methodological Answer:
- Piperazine Substitution: Replace 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine to modulate lipophilicity and receptor binding.
- Sulfonamide Bioisosteres: Test sulfamide (-SO₂NH-) or carbamate (-OCONH-) replacements for improved metabolic stability.
- SAR Studies: Synthesize derivatives with varying ester groups (e.g., methyl, tert-butyl) and assay against target enzymes (e.g., kinases) .
Example Bioactivity Data (Hypothetical):
| Derivative | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Parent Compound | 120 | 1.0 |
| 4-F-Piperazine | 45 | 3.2 |
| Methyl Ester | 210 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
